molecular formula C4H6N2O4 B150286 3-Oxo-3-ureidopropanoic acid CAS No. 542-07-4

3-Oxo-3-ureidopropanoic acid

Cat. No. B150286
CAS RN: 542-07-4
M. Wt: 146.1 g/mol
InChI Key: UCUUMUFWVSUBOL-UHFFFAOYSA-N
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Description

3-Oxo-3-ureidopropanoic acid, also known as 3-(Carbamoylamino)-3-oxopropanoic acid, is a ureido derivative of malonic acid . It has a molecular formula of C4H6N2O4, an average mass of 146.101 Da, and a monoisotopic mass of 146.032761 Da .


Molecular Structure Analysis

The molecular structure of 3-Oxo-3-ureidopropanoic acid consists of a carbamoylamino group attached to a 3-oxopropanoic acid . The InChI representation of the molecule is InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2, (H,8,9) (H3,5,6,7,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo-3-ureidopropanoic acid include its molecular formula (C4H6N2O4), average mass (146.101 Da), and monoisotopic mass (146.032761 Da) .

Scientific Research Applications

Biotechnological Production

3-Hydroxypropanoic acid (3-HP), related to 3-Oxo-3-ureidopropanoic acid, is a valuable platform chemical with a growing demand in the global market. It can be produced from renewable resources and is used as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In its polymerized form, 3-HP finds applications in bioplastic production. Advances in metabolic engineering and synthetic biology have led to efficient methods for bio-production of 3-HP, using microbes such as Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019).

Chemical Synthesis

A novel method to synthesize L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid was developed, providing a high yield and showcasing potential for industrial application. This method represents an advancement in the synthesis of compounds related to 3-Oxo-3-ureidopropanoic acid (Su Wei-ke, 2008).

Biological Catalysis

Biocatalysis of related compounds, like ursolic acid, by microorganisms has been investigated, yielding metabolites with potential inhibitory activity on nitric oxide production. This process demonstrates the versatility of microbial transformation in producing novel derivatives of compounds related to 3-Oxo-3-ureidopropanoic acid (Zhang et al., 2017).

Green Chemistry in Synthesis

The potential of catalytic chemical methods in creating eco-sustainable processes for the production of 3-Hydroxypropanoic acid, closely related to 3-Oxo-3-ureidopropanoic acid, emphasizes the green chemistry approach in synthesizing these building blocks (Pina et al., 2011).

properties

IUPAC Name

3-(carbamoylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUUMUFWVSUBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258771
Record name 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-ureidopropanoic acid

CAS RN

542-07-4
Record name 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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